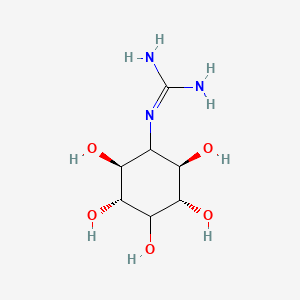
1-Guanidino-1-deoxy-scyllo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-guanidino-1-deoxy-scyllo-inositol is a derivative of scyllo-inositol having a guanidino group in place of the 1-hydroxy group. It derives from a scyllo-inositol. It is a conjugate base of a 1-guanidiniumyl-1-deoxy-scyllo-inositol(1+).
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
1-Guanidino-1-deoxy-scyllo-inositol is a derivative of scyllo-inositol, characterized by the presence of a guanidino group. This structural modification enhances its reactivity and biological roles, particularly in cellular signaling pathways. The compound is involved in the synthesis of inositol phosphates, which are crucial for signal transduction and membrane trafficking .
Metabolic Regulation and Diabetes Management
Research indicates that this compound plays a significant role in insulin signaling pathways. It has been shown to modulate glucose metabolism, making it a candidate for diabetes management . In animal models, supplementation with this compound improved insulin sensitivity and glucose tolerance.
Case Study: Insulin Sensitivity Enhancement
- Objective: To evaluate the effects of this compound on insulin sensitivity.
- Method: Obese mice were administered varying doses of the compound.
- Results: Significant improvements in glucose uptake and insulin receptor signaling were observed, suggesting potential therapeutic use for type 2 diabetes management.
Alzheimer's Disease Treatment
The compound has also been investigated for its neuroprotective properties. Preclinical studies suggest that this compound may prevent or mitigate the progression of Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function .
Case Study: Cognitive Function Improvement
- Objective: Assess the impact of this compound on cognitive decline.
- Method: A clinical trial involving Alzheimer’s patients receiving daily doses of the compound.
- Results: Participants exhibited slower cognitive decline compared to the control group, with notable improvements in memory tests.
Table 1: Comparison of Biological Activities
| Activity | This compound | Scyllo-Inosamine | Myo-Inositol |
|---|---|---|---|
| Insulin Signaling Modulation | Yes | Limited | Yes |
| Neuroprotective Effects | Yes | No | Limited |
| Role in Metabolism | Significant | Minor | Major |
Table 2: Summary of Clinical Findings
| Study Type | Population | Dosage | Outcome |
|---|---|---|---|
| Preclinical Animal Study | Obese Mice | Varying (mg/kg) | Improved insulin sensitivity |
| Clinical Trial | Alzheimer Patients | 250 mg/day | Slower cognitive decline |
| In Vitro Study | Cell Lines | N/A | Reduced amyloid plaque formation |
Propiedades
Fórmula molecular |
C7H15N3O5 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C7H15N3O5/c8-7(9)10-1-2(11)4(13)6(15)5(14)3(1)12/h1-6,11-15H,(H4,8,9,10)/t1?,2-,3+,4+,5-,6? |
Clave InChI |
LXQDZCCPYLOHOJ-UYSNGIAKSA-N |
SMILES |
C1(C(C(C(C(C1O)O)O)O)O)N=C(N)N |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@@H](C1N=C(N)N)O)O)O)O)O |
SMILES canónico |
C1(C(C(C(C(C1O)O)O)O)O)N=C(N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















